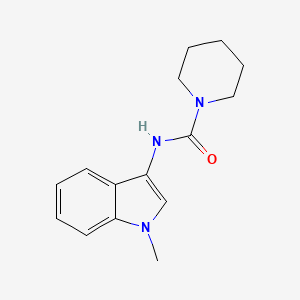

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” is a compound that has been synthesized and evaluated for its bioactive properties . It is a derivative of indole, a heterocyclic compound that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of “N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . This process is based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Applications De Recherche Scientifique

Therapeutic Agents for Smoking Cessation

Research has demonstrated that cannabinoid CB1 receptor antagonists, including N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide derivatives, are promising for smoking cessation. Pre-clinical studies suggest that these compounds can block nicotine self-administration and the dopamine-releasing effects of nicotine in the brain. Clinical trials have shown efficacy in smoking cessation, though emotional side effects may limit their use. These findings highlight the potential of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide derivatives in treating nicotine dependence (Foll, Forget, Aubin, & Goldberg, 2008).

Nanofiltration Membranes

The compound has also been studied in the context of environmental applications, particularly in water treatment technologies. Piperazine-based nanofiltration (NF) membranes with a crumpled polyamide layer exhibit significant improvements in membrane separation performance. These advances in NF membrane technology demonstrate the compound's role in enhancing water permeance, selectivity, and antifouling performance, underscoring its utility in environmental applications, including water softening and purification (Shao et al., 2022).

Synthesis of N-Heterocycles

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide serves as a key intermediate in the synthesis of structurally diverse N-heterocycles, which are crucial for developing natural products and therapeutic compounds. The use of chiral sulfinamides, including this compound, in asymmetric N-heterocycle synthesis through sulfinimines demonstrates its significance in medicinal chemistry, offering a pathway to a variety of piperidines, pyrrolidines, azetidines, and their fused derivatives (Philip, Radhika, Saranya, & Anilkumar, 2020).

Antitubercular Activity

Furthermore, derivatives of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide have shown promising antitubercular activity. Research into modifications of the isoniazid structure with N-substituted derivatives has identified compounds with significant in vitro efficacy against various Mycobacterium species, highlighting the potential of these derivatives in designing new leads for antitubercular compounds (Asif, 2014).

Central Nervous System (CNS) Acting Drugs

The compound's derivatives have also been investigated for their potential as CNS acting drugs. Studies suggest that functional chemical groups present in N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide derivatives may serve as lead molecules for synthesizing compounds with CNS activity. This research underscores the importance of heterocycles containing nitrogen, sulfur, and oxygen for developing new therapeutic agents targeting the CNS (Saganuwan, 2017).

Orientations Futures

The future directions for “N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” could involve further development of tubulin polymerization inhibitors . This is based on the compound’s inhibitory effect on tubulin polymerization and its potential antiproliferative activities against certain cancer cell lines .

Propriétés

IUPAC Name |

N-(1-methylindol-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-17-11-13(12-7-3-4-8-14(12)17)16-15(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSDZJBSZOWYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)

![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)